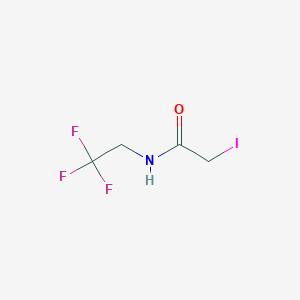

2-iodo-N-(2,2,2-trifluoroethyl)acetamide

Description

Systematic IUPAC Naming Conventions

The compound with the chemical structure featuring an iodine atom at the second carbon of an acetamide (B32628) backbone, which is N-substituted with a 2,2,2-trifluoroethyl group, is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. The accepted IUPAC name for this compound is 2-iodo-N-(2,2,2-trifluoroethyl)acetamide uni.lusigmaaldrich.comchemicalbook.com.

The naming convention is broken down as follows:

Acetamide : This forms the base name, indicating a two-carbon carboxyl group with a nitrogen atom attached to the carbonyl carbon.

2-iodo- : This prefix indicates that an iodine atom is substituted at the second carbon (the one not part of the carbonyl group) of the acetamide structure.

N-(2,2,2-trifluoroethyl) : This indicates that a 2,2,2-trifluoroethyl group is attached to the nitrogen atom of the amide.

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1343302-15-7 sigmaaldrich.combiosynth.com |

| Molecular Formula | C4H5F3INO uni.lubiosynth.com |

| Molecular Weight | 266.99 g/mol biosynth.com |

| SMILES | C(C(=O)NCC(F)(F)F)I uni.lu |

| InChI Key | LNBNYDPZMGZMIE-UHFFFAOYSA-N uni.lu |

Structural Isomers and Analogues: A Comparative Analysis

Structural isomers of this compound possess the same molecular formula (C4H5F3INO) but differ in the connectivity of their atoms. One notable structural isomer is 2,2,2-Trifluoro-N-(2-iodoethyl)acetamide (CAS No: 67680-56-2), where the iodine atom is attached to the ethyl group rather than the acetyl group bldpharm.com.

Analogues of this compound involve the substitution of the iodine atom with other halogens or modifications to the carbon backbone. These variations lead to differences in chemical reactivity and physical properties. For instance, the reactivity of the halogen at the alpha-carbon (the carbon adjacent to the carbonyl) generally follows the trend I > Br > Cl in nucleophilic substitution reactions, owing to the bond strength and leaving group ability.

A comparative table of this compound and its related compounds is presented below.

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |

| This compound | 1343302-15-7 | C4H5F3INO | Iodine on the acetyl group |

| 2,2,2-Trifluoro-N-(2-iodoethyl)acetamide | 67680-56-2 bldpharm.com | C4H5F3INO | Isomer; Iodine on the ethyl group bldpharm.com |

| 2-chloro-N-(2,2,2-trifluoroethyl)acetamide | 27629-64-3 | C4H5ClF3NO | Analogue; Chlorine instead of iodine |

| 2-bromo-N-(2,2,2-trifluoroethyl)acetamide | 827-63-4 | C4H5BrF3NO | Analogue; Bromine instead of iodine |

| 2-amino-N-(2,2,2-trifluoroethyl)acetamide | 115063-42-8 | C4H7F3N2O nih.gov | Analogue; Amino group instead of iodine nih.govgoogle.comchemicalbook.com |

Influence of the Trifluoromethyl Group on Amide Functionality

The trifluoromethyl (CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry nih.gov. Its presence on the ethyl group attached to the amide nitrogen has profound electronic effects on the functionality of the entire molecule.

The introduction of a CF3 group can significantly alter the biophysical properties of a molecule, including its basicity, lipophilicity, and metabolic stability nih.gov. The strong inductive electron-withdrawing effect of the three fluorine atoms reduces the electron density on the nitrogen atom of the amide researchgate.netresearchgate.net. This decrease in electron density has several consequences:

Reduced Basicity : The nitrogen atom becomes less basic compared to non-fluorinated analogues.

Modified Amide Resonance : The electron-withdrawing nature of the CF3 group can influence the resonance of the amide bond (O=C-N). This can affect the rotational barrier of the C-N bond and the planarity of the amide group. While N-alkylation in some amides can lead to enhanced conformational flexibility and cis/trans isomerism, the electronic effects of the CF3 group add another layer of complexity researchgate.net.

Increased Acidity of N-H Proton : The N-H proton in related primary or secondary trifluoromethyl amides is more acidic due to the stabilization of the resulting conjugate base by the inductive effect.

Altered Reactivity : The reactivity of the amide group is modulated. For instance, the reduced nucleophilicity of the nitrogen can make certain reactions more challenging, while the increased electrophilicity of the carbonyl carbon can facilitate others researchgate.net.

Research on related N-difluoromethylated amides has shown that stereoelectronic effects, such as electron donation from fluorine, can stabilize certain conformations and enhance amide resonance rsc.org. Similar effects are expected in N-trifluoroethyl amides. The electron-withdrawing properties of the CF3 group are also known to enhance the electrophilic character at adjacent functional groups nih.gov.

Stereochemical Considerations in Related Halogenated Acetamides

Stereochemistry deals with the three-dimensional arrangement of atoms in molecules byjus.com. The target molecule, this compound, does not possess a chiral center and is therefore achiral. It does not have a non-superimposable mirror image vanderbilt.edu.

However, stereochemical principles become highly relevant when considering reactions or modifications of this compound or related halogenated acetamides that can introduce chirality. A carbon atom becomes a chiral center (or stereocenter) when it is bonded to four different groups tru.ca.

Consider a hypothetical reaction where the iodine atom in a related α-halogenated acetamide is substituted by a group, and the α-carbon also bears another substituent different from hydrogen. This would create a chiral center, leading to the formation of enantiomers (non-superimposable mirror images) byjus.comtru.ca.

If a second substituent were introduced at the α-carbon of the iodoacetamide backbone, the resulting compound could have two stereocenters. In such a case, up to four stereoisomers (2^n, where n is the number of stereocenters) could exist, comprising pairs of enantiomers and diastereomers (stereoisomers that are not mirror images of each other) vanderbilt.edu. The physical and chemical properties of diastereomers are distinct.

Therefore, while this compound itself is achiral, its utility as a synthetic building block means that stereochemical outcomes must be carefully considered in subsequent reactions that could generate stereocenters.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3INO/c5-4(6,7)2-9-3(10)1-8/h1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBNYDPZMGZMIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Iodo N 2,2,2 Trifluoroethyl Acetamide

Strategies for Carbon-Iodine Bond Formation in Acetamides

The formation of a carbon-iodine bond, particularly at the α-position of an acetamide (B32628), is a key step in the synthesis of 2-iodo-N-(2,2,2-trifluoroethyl)acetamide. The C–I bond is the weakest among the carbon–halogen bonds, which makes organoiodine compounds reactive intermediates in organic synthesis. wikipedia.org Several methods can be employed for the iodination of acetamides and related carbonyl compounds.

Direct iodination of the N-(2,2,2-trifluoroethyl)acetamide precursor can be achieved using molecular iodine (I₂) in the presence of an oxidizing agent. The iodination of acetamides has been successfully carried out using a combination of iodine and iodic acid. researchgate.netupdatepublishing.com This method is effective for introducing iodine onto an aromatic ring, but similar principles can be applied for α-halogenation of the acetyl group. Various other oxidants can be used with elemental iodine to facilitate the process, including nitric acid, hydrogen peroxide, and N-iodosuccinimide (NIS). updatepublishing.com

Another strategy involves the use of hypervalent iodine reagents, which are known for their mild and selective reactivity. illinois.edu Reagents like phenyliodine(III) diacetate (PIDA) or iodosylbenzene can be used to introduce iodine under controlled conditions.

Palladium-catalyzed C-H iodination represents a more modern approach. While often applied to aromatic C-H bonds, similar methodologies can be adapted for the α-carbon of amides. nih.gov This method typically involves a directing group to guide the iodination to a specific position.

The Finkelstein reaction offers an alternative route, where a precursor such as 2-chloro-N-(2,2,2-trifluoroethyl)acetamide is treated with an iodide salt like sodium iodide in a suitable solvent such as acetone. This nucleophilic substitution reaction exchanges the chlorine atom for an iodine atom.

Table 1: Comparison of Iodination Strategies for Acetamides

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Direct Iodination | I₂ + Oxidizing Agent (e.g., HIO₃, HNO₃) | Readily available reagents, straightforward procedure. | May require harsh conditions, potential for side reactions. |

| N-Iodosuccinimide (NIS) | NIS, often with an acid catalyst | Mild conditions, good selectivity. | Higher cost of reagent. |

| Hypervalent Iodine Reagents | PIDA, Iodosylbenzene | Mild and selective. | Reagent preparation can be complex. |

| Palladium-Catalyzed C-H Iodination | Pd catalyst, I₂ or other iodine source | High regioselectivity. | Catalyst cost and removal can be an issue. |

Trifluoroacetylation Routes to N-(2,2,2-trifluoroethyl)acetamide Core

The formation of the N-(2,2,2-trifluoroethyl)acetamide core is a crucial step. This can be achieved through various trifluoroacetylation methods. A common approach involves the reaction of 2,2,2-trifluoroethylamine (B1214592) with a trifluoroacetylating agent.

One of the most direct methods is the reaction of 2,2,2-trifluoroethylamine with trifluoroacetic anhydride. This reaction is typically fast and high-yielding. A base, such as triethylamine or pyridine, is often added to neutralize the trifluoroacetic acid byproduct.

Alternatively, trifluoroacetic acid itself can be used in the presence of a coupling agent. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, facilitating the amide bond formation.

A milder and convenient method for trifluoroacetylation of amines utilizes trichloroacetonitrile and triphenylphosphine. researchgate.net Microwave-assisted synthesis using TiO(CF₃CO₂)₂ has also been reported as an efficient method for the trifluoroacetylation of amines. researchgate.net

Halogenation of N-(2,2,2-trifluoroethyl)acetamide Derivatives

Once the N-(2,2,2-trifluoroethyl)acetamide core is synthesized, the next step is the introduction of the iodine atom at the α-position of the acetyl group. This can be achieved through direct halogenation.

As mentioned in section 3.1, direct iodination using iodine and an oxidizing agent is a viable option. The reaction conditions would need to be optimized to favor α-iodination over other potential side reactions.

A more common and generally more efficient method for α-halogenation of carbonyl compounds is to first generate the enolate of the amide using a suitable base, followed by quenching with an electrophilic iodine source. Bases such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) can be used to form the enolate. Subsequent addition of molecular iodine (I₂) or N-iodosuccinimide (NIS) would then introduce the iodine atom at the α-position.

Multi-Step Synthesis Pathways from Precursor Molecules

A plausible multi-step synthesis of this compound can start from readily available precursors. One such pathway involves the initial synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide, followed by a halogen exchange reaction.

Pathway 1: Halogen Exchange Route

Amide Formation: 2,2,2-Trifluoroethylamine is reacted with chloroacetyl chloride in the presence of a base like sodium hydroxide (B78521) or triethylamine to yield 2-chloro-N-(2,2,2-trifluoroethyl)acetamide. google.comsmolecule.com This reaction is typically performed in a suitable organic solvent at low temperatures to control the exothermic reaction.

Finkelstein Reaction: The resulting 2-chloro-N-(2,2,2-trifluoroethyl)acetamide is then subjected to a Finkelstein reaction. achemblock.com This involves treating the chloro-derivative with sodium iodide in a solvent like acetone. The equilibrium of this reaction is driven towards the product by the precipitation of sodium chloride in acetone.

Pathway 2: Direct Iodination Route

Amide Formation: N-(2,2,2-trifluoroethyl)acetamide is synthesized by reacting 2,2,2-trifluoroethylamine with acetyl chloride or acetic anhydride.

α-Iodination: The N-(2,2,2-trifluoroethyl)acetamide is then iodinated at the α-position using one of the methods described in section 3.3, such as enolate formation followed by reaction with an iodine source.

The choice between these pathways would depend on factors such as the availability and cost of starting materials, reaction yields, and ease of purification.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

For the amide formation step, the choice of base and solvent can significantly impact the reaction rate and the formation of by-products. For instance, in the reaction of 2,2,2-trifluoroethylamine with a haloacetyl chloride, using a non-nucleophilic base like triethylamine can prevent side reactions. The reaction is often carried out at low temperatures (e.g., 0 °C) to control its exothermicity.

In the case of the Finkelstein reaction, the choice of solvent is critical. Acetone is commonly used because of the poor solubility of sodium chloride and sodium bromide, which drives the reaction forward. The reaction temperature can be varied, with refluxing acetone often being employed to increase the reaction rate.

For direct iodination methods, the concentration of the reagents and the reaction time need to be carefully controlled to avoid over-iodination or other side reactions. The use of microwave irradiation has been shown to accelerate the iodination of acetamides, leading to higher yields and shorter reaction times. researchgate.netupdatepublishing.com

Table 2: Parameters for Optimization in the Synthesis of this compound

| Step | Parameter | Considerations |

|---|---|---|

| Amide Formation | Solvent | Should be inert to reactants and dissolve them. Dichloromethane, diethyl ether, or tetrahydrofuran are common choices. |

| Temperature | Low temperature (0 °C to room temperature) is often preferred to control the reaction rate and minimize side products. | |

| Base | A non-nucleophilic base like triethylamine is used to scavenge the acid byproduct. | |

| Iodination (Finkelstein) | Solvent | Acetone is ideal due to the low solubility of NaCl or NaBr. |

| Temperature | Room temperature to reflux, depending on the reactivity of the substrate. | |

| Iodide Salt | Sodium iodide is commonly used. | |

| Iodination (Direct) | Iodinating Agent | Choice between I₂/oxidant, NIS, etc., will affect selectivity and conditions. |

| Catalyst | Acid or base catalysts may be required to promote the reaction. |

Considerations for Industrial Scale-Up and Process Efficiency

Scaling up the synthesis of this compound from a laboratory to an industrial scale introduces several challenges. Process efficiency, safety, cost-effectiveness, and environmental impact become paramount.

Process Efficiency:

Continuous Flow Synthesis: Transitioning from batch processing to a continuous flow system can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety. rsc.org

Catalyst Selection: For catalyzed reactions, using a heterogeneous catalyst can simplify product purification and catalyst recovery.

Work-up and Purification: Developing an efficient work-up and purification protocol is essential. This might involve liquid-liquid extraction, crystallization, or distillation. The high density of organoiodine compounds can be advantageous in separations. wikipedia.org

Cost-Effectiveness:

Starting Materials: The cost of starting materials such as 2,2,2-trifluoroethylamine and the iodinating agent will be a major factor.

Reagent Stoichiometry: Minimizing the excess of any reagent is important for reducing costs and waste.

Safety and Environmental Considerations:

Toxicity and Handling: Haloacetamides can be toxic, and appropriate safety measures must be in place for handling them. nih.gov The use of volatile and flammable organic solvents should be minimized.

Waste Management: The process should be designed to minimize waste generation. This includes recycling solvents and by-products where possible. The environmental impact of iodine-containing waste streams also needs to be considered.

Challenges in By-Product Formation and Isolation

The synthesis of this compound is likely to be accompanied by the formation of by-products, which can complicate the isolation and purification of the desired compound.

Potential By-products:

In the amide formation step, if an amine is used as a base, it can compete with the primary amine and react with the haloacetyl chloride.

Over-reaction can lead to the formation of di-iodinated or other polysubstituted products, especially in direct iodination methods.

In the Finkelstein reaction, the reverse reaction can occur if the product is not effectively removed from the reaction mixture.

Decomposition of the product can occur, especially if it is sensitive to heat or light, which is common for organoiodine compounds. wikipedia.org The weakness of the C-I bond can lead to the release of iodine, often resulting in a yellow or brown coloration of the product.

Isolation and Purification:

Chromatography: Column chromatography is a common laboratory technique for purifying organic compounds. However, it can be expensive and time-consuming on an industrial scale.

Crystallization: If the product is a solid, crystallization is an effective method for purification. The choice of solvent is critical for obtaining high purity and yield.

Distillation: If the product is a liquid with a suitable boiling point, distillation can be used for purification. However, the thermal lability of some organoiodine compounds may be a limitation.

The presence of impurities can affect the stability and reactivity of the final product. Therefore, a robust analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is needed to monitor the purity of the product throughout the synthesis and purification process. metrohm.com

Chemical Reactivity and Mechanistic Studies of 2 Iodo N 2,2,2 Trifluoroethyl Acetamide

Reactivity of the Carbon-Iodine Bond

The carbon-iodine (C-I) bond in 2-iodo-N-(2,2,2-trifluoroethyl)acetamide is the most labile site in the molecule, making it susceptible to a variety of chemical transformations. Iodine is an excellent leaving group due to its large atomic radius and the relatively weak C-I bond.

Nucleophilic Substitution Reactions (SN2, SN1)

The primary mode of reaction for the C-I bond in this compound is nucleophilic substitution, predominantly following an SN2 mechanism. In this pathway, a nucleophile attacks the carbon atom bonded to the iodine, leading to the displacement of the iodide ion in a single, concerted step. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

Common nucleophiles that can react with this compound include amines, thiolates, and alkoxides. For instance, the reaction with a thiol, such as cysteine, is a well-established method for the alkylation of sulfhydryl groups in peptides and proteins. rockefeller.edunih.gov The general scheme for the SN2 reaction is as follows:

Nu- + I-CH2-CONH-CH2CF3 → Nu-CH2-CONH-CH2CF3 + I-

The trifluoroethyl group, being strongly electron-withdrawing, can slightly decrease the nucleophilicity of the amide nitrogen, but its primary electronic effect is on the acidity of the N-H proton. The SN2 mechanism is favored due to the primary nature of the carbon bearing the iodine atom, which is sterically unhindered.

An SN1 mechanism is highly unlikely for this substrate. The formation of a primary carbocation is energetically unfavorable, and there are no adjacent groups that could effectively stabilize such an intermediate through resonance or hyperconjugation.

A data table for typical SN2 reactions of similar iodoacetamides would generally include the nucleophile, solvent, temperature, reaction time, and yield of the substituted product.

| Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Cysteine | Water/DMF | 25 | 1 | >90 |

| Piperidine | Acetonitrile | 25 | 2 | ~85 |

| Sodium methoxide | Methanol | 0 | 0.5 | ~90 |

| Note: This table is illustrative of typical reactions of iodoacetamides and does not represent experimentally verified data for this compound. |

Radical-Mediated Transformations

The weak C-I bond can also undergo homolytic cleavage upon exposure to radical initiators or photolysis to generate a carbon-centered radical. This reactive intermediate can then participate in various radical-mediated transformations, such as addition to alkenes or intramolecular cyclizations if a suitable radical acceptor is present within the molecule.

Nitrogen-centered radicals can also be generated under specific conditions, which can lead to a variety of C-N bond-forming reactions. acs.orgnih.gov While less common for simple alkyl iodides, radical pathways can be initiated by single-electron transfer (SET) from a suitable donor.

Oxidative Addition to Transition Metal Centers

This compound can undergo oxidative addition to low-valent transition metal centers, such as those of palladium(0) or platinum(0). wikipedia.orgumb.edu In this process, the metal center inserts into the C-I bond, leading to an increase in both the coordination number and the oxidation state of the metal. This reaction is a fundamental step in many transition-metal-catalyzed cross-coupling reactions.

The mechanism of oxidative addition can be concerted or proceed through an SN2-type pathway where the metal acts as the nucleophile. wikipedia.orgyoutube.com The resulting organometallic complex can then undergo further reactions, such as reductive elimination or migratory insertion. The general representation of oxidative addition is:

M(0)Ln + I-CH2-CONH-CH2CF3 → (I)M(II)(CH2-CONH-CH2CF3)Ln

Research on organoplatinum(II) complexes has shown that they can react with alkyl halides to form platinum(IV) complexes via oxidative addition. researchgate.net

Transformations Involving the Amide Functional Group

The amide group in this compound is generally stable but can undergo transformations under specific conditions.

Amide Hydrolysis and Related Reactions

Amide hydrolysis requires forcing conditions, such as prolonged heating in the presence of strong acids or bases.

Acidic Hydrolysis: Under strong acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water. This leads to the formation of iodoacetic acid and 2,2,2-trifluoroethylamine (B1214592).

Alkaline Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then expels the trifluoroethylamide anion, which is subsequently protonated to yield 2,2,2-trifluoroethylamine and the carboxylate salt of iodoacetic acid.

N-Alkylation and N-Acylation Pathways

The nitrogen atom of the amide is generally a poor nucleophile due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, N-alkylation can be achieved under basic conditions. A strong base can deprotonate the amide nitrogen, forming an amidate anion, which is a much more potent nucleophile. This anion can then react with an alkylating agent. mdpi.com

N-acylation of the amide nitrogen is also possible but typically requires highly reactive acylating agents and basic conditions.

A summary of potential transformations is presented in the table below.

| Reaction Type | Reagents | Products |

| Nucleophilic Substitution (SN2) | Thiol (R-SH) | R-S-CH2-CONH-CH2CF3 |

| Oxidative Addition | Pd(0)Ln | (I)Pd(II)(CH2-CONH-CH2CF3)Ln |

| Acidic Hydrolysis | H3O+, heat | I-CH2-COOH + H3N+-CH2CF3 |

| Alkaline Hydrolysis | OH-, heat | I-CH2-COO- + H2N-CH2CF3 |

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. R'-X | I-CH2-CON(R')-CH2CF3 |

Influence of the Trifluoromethyl Group on Reactivity

The presence of a trifluoromethyl (–CF₃) group on the ethyl substituent of the amide nitrogen in this compound profoundly influences the molecule's chemical reactivity. This influence stems from a combination of potent electronic effects and significant steric demands exerted by this unique functional group.

Electron-Withdrawing Effects on Adjacent Centers

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the three fluorine atoms. This property is primarily manifested through a strong negative inductive effect (–I effect), which propagates through the sigma bonds of the molecule, altering the electron density of adjacent atoms.

In this compound, the primary effects are:

Increased Electrophilicity of the Carbonyl Carbon: The –CF₃ group withdraws electron density from the ethyl group, which in turn pulls electron density from the amide nitrogen. This reduces the nitrogen's ability to donate its lone pair of electrons into the carbonyl group (mesomeric effect). As a result, the carbonyl carbon becomes more electron-deficient and, therefore, more electrophilic and susceptible to nucleophilic attack.

Increased Acidity of the Amide N-H (if present): Although this specific molecule is a secondary amide, in related primary amides or during certain reactions, the electron-withdrawing effect of the trifluoroethyl group would significantly increase the acidity of the proton on the nitrogen, making it more easily deprotonated.

Enhanced Electrophilicity of the α-Carbon: The inductive pull of the trifluoroethylamide group enhances the partial positive charge on the α-carbon (the carbon bonded to the iodine atom). This makes the α-carbon a more potent electrophilic center for nucleophilic substitution reactions. The iodine atom is a good leaving group, and its departure is facilitated by the increased electrophilicity of the carbon to which it is attached.

| Property | Effect of Trifluoromethyl Group | Consequence for Reactivity |

| Inductive Effect | Strong electron withdrawal (–I) | Increases partial positive charge on adjacent atoms |

| Carbonyl Carbon | Increased electrophilicity | More susceptible to nucleophilic attack |

| α-Carbon (C-I) | Increased electrophilicity | Enhanced reactivity in S_N2 reactions |

| Amide Nitrogen | Reduced electron-donating ability | Decreased resonance stabilization of the carbonyl |

Steric Hindrance and Conformational Preferences

The trifluoromethyl group is considerably bulkier than a methyl group or a hydrogen atom. This steric bulk can influence the molecule's reactivity by hindering the approach of reactants to nearby reaction centers.

Steric Shielding: The trifluoroethyl group can sterically shield the amide backbone and the α-carbon from the approach of bulky nucleophiles. This could potentially slow down the rate of substitution reactions compared to a less substituted amide.

Conformational Preferences: The steric interactions between the bulky –CF₃ group and the rest of the molecule can restrict the rotation around the C–N amide bond and the N–C(ethyl) bond. This may favor specific conformations that could either facilitate or hinder certain reactions depending on the required geometry of the transition state. For instance, a preferred conformation might orient the bulky group away from the electrophilic α-carbon, thereby minimizing steric hindrance for an incoming nucleophile.

| Parameter | Methyl Group (–CH₃) | Trifluoromethyl Group (–CF₃) |

| Van der Waals Radius | ~2.0 Å | ~2.7 Å |

| Steric Effect | Moderate | Significant |

| Influence on Reactivity | Can influence reaction rates through steric hindrance. | Can significantly hinder the approach of nucleophiles and favor specific reaction conformations. |

Proposed Reaction Mechanisms for Key Transformations

Given its structure, the most characteristic reaction of this compound is nucleophilic substitution at the α-carbon, where the iodine atom serves as an excellent leaving group. Iodoacetamides are well-established alkylating agents, frequently used to modify nucleophilic residues in biomolecules, such as the thiol group of cysteine. wikipedia.orgnih.gov

The reaction is proposed to proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. organic-chemistry.orgnih.gov This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.

Key Features of the Proposed S_N2 Mechanism:

Nucleophilic Attack: An electron-rich nucleophile (Nu:⁻), such as a thiolate (RS⁻), attacks the electrophilic α-carbon. researchgate.net The attack occurs from the backside, at an angle of 180° to the carbon-iodine bond. libretexts.org

Transition State: A pentacoordinate transition state is formed where the nucleophile and the leaving group (iodine) are both partially bonded to the α-carbon. The three non-reacting groups on the carbon (one hydrogen, one carbonyl group, and the amide nitrogen) lie in a plane perpendicular to the Nu–C–I axis.

Inversion of Configuration: As the C–I bond breaks and the C–Nu bond forms, the stereochemistry at the α-carbon is inverted, a hallmark of the S_N2 mechanism. organic-chemistry.org

Product Formation: The final products are the alkylated nucleophile and the iodide ion.

The rate of this S_N2 reaction is dependent on the concentrations of both the substrate (this compound) and the nucleophile. wikipedia.org

Influence of the N-(2,2,2-trifluoroethyl) Group on the Mechanism:

The strong electron-withdrawing nature of the N-(2,2,2-trifluoroethyl) group is expected to accelerate the S_N2 reaction. By pulling electron density away from the α-carbon, it enhances its electrophilicity, making it a more attractive target for the incoming nucleophile. This electronic effect likely outweighs the potential steric hindrance from the trifluoroethyl group, especially for smaller nucleophiles. The reaction is typically more efficient at a slightly basic pH (around 8-8.5), which helps to deprotonate nucleophiles like thiols to form the more reactive thiolate anion. atto-tec.com

While thiols are common reactants, other nucleophiles such as amines (e.g., lysine (B10760008) side chains), imidazoles (e.g., histidine side chains), and carboxylates can also react with iodoacetamides, though generally at slower rates. nih.govresearchgate.net

Applications in Synthetic Organic Chemistry

Utilization as a Building Block in Complex Molecule Synthesis

There is a notable lack of specific examples in peer-reviewed literature detailing the use of 2-iodo-N-(2,2,2-trifluoroethyl)acetamide as a direct building block in the total synthesis of complex natural products or pharmaceutically active compounds. Its structural analogue, 2-amino-N-(2,2,2-trifluoroethyl)acetamide, is a known key intermediate in the synthesis of the insecticide fluralaner. chemicalbook.comgoogle.com This suggests that this compound could serve as a precursor to such amino derivatives, but direct applications of the iodo compound itself in multi-step syntheses are not prominently featured.

Role as an Intermediate in the Preparation of Advanced Materials

Information regarding the application of this compound as an intermediate in the synthesis of advanced materials, such as polymers or functional materials, is not currently available in the public domain. The trifluoroethyl group can impart unique properties like thermal stability and hydrophobicity to materials, making this an area ripe for future investigation.

Application in Cross-Coupling Reactions

The carbon-iodine bond is typically highly reactive in palladium-catalyzed cross-coupling reactions. However, specific protocols and research findings on the participation of this compound in such reactions are not explicitly detailed. The following sections reflect the general potential for this compound to engage in these transformations, though direct evidence is lacking.

No specific studies demonstrating the Suzuki-Miyaura coupling of this compound with boronic acids or their derivatives have been found. In principle, the compound could couple with various organoboron reagents to form carbon-carbon bonds, but reaction conditions, catalyst systems, and yields for this specific substrate have not been reported.

Similarly, there are no documented examples of Stille coupling reactions involving this compound and organostannanes. The potential for this reaction exists, but the specific conditions required and the efficiency of such a transformation with this substrate remain unexplored in the available literature.

The participation of this compound in Sonogashira couplings with terminal alkynes or in Heck-type reactions with alkenes has not been described in scientific publications. While iodo compounds are generally good substrates for these reactions, the specific reactivity of this particular amide has not been investigated or reported.

Integration into Fluorination Strategies

The compound this compound already contains a trifluoroethyl group, and its direct role in further fluorination strategies is not documented. It is conceivable that it could be used as a precursor to introduce the N-(2,2,2-trifluoroethyl)acetamide moiety into larger molecules, which can be considered a form of fluoroalkylation. However, specific methodologies or examples of this are not available. Reviews on the synthesis of N-trifluoroethylated compounds often focus on other synthetic precursors. nih.govrsc.orgnih.gov

Introduction of Trifluoroethyl Moieties via Subsequent Reactions

This compound serves as a potent alkylating agent, enabling the covalent attachment of the —CH2C(=O)NHCH2CF3 fragment to nucleophilic substrates. This reaction is a straightforward method for incorporating the N-(2,2,2-trifluoroethyl)amide functionality, which is a valuable structural motif in medicinal and agrochemical research. The trifluoroethyl group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

The general mechanism involves the displacement of the iodide ion, a good leaving group, by a nucleophile (Nu:), as depicted in the following reaction scheme:

ICH₂CONHCH₂CF₃ + Nu: → Nu-CH₂CONHCH₂CF₃ + I⁻

Common nucleophiles that can be employed in this context include:

Thiols (R-SH): Leading to the formation of thioethers.

Amines (R-NH₂): Resulting in the synthesis of more complex amides.

Alcohols (R-OH): Forming ether linkages.

Carbanions: Creating new carbon-carbon bonds.

A notable application of a related precursor, 2-chloro-N-(2,2,2-trifluoroethyl)acetamide, is in the synthesis of the veterinary insecticide fluralaner. In this synthesis, the chloro-analogue alkylates a specific amine, demonstrating the industrial relevance of this type of reaction for constructing complex bioactive molecules. chemicalbook.compatsnap.com By extension, this compound would be expected to exhibit higher reactivity in similar transformations due to the superior leaving group ability of iodide compared to chloride.

| Halogen | Leaving Group Ability | Bond Strength (C-X) |

|---|---|---|

| Iodide (I⁻) | Excellent | Weakest |

| Bromide (Br⁻) | Good | Intermediate |

| Chloride (Cl⁻) | Moderate | Strongest |

Fluorine-Directed Syntheses

The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group in this compound can influence the reactivity of the molecule, a concept broadly defined under fluorine-directed synthesis. While specific studies detailing the directing effects of the N-trifluoroethyl group in this particular acetamide (B32628) are not prevalent, general principles can be applied.

The inductive effect of the CF₃ group can impact the adjacent amide bond and the α-carbon. This electronic influence can:

Increase the acidity of the N-H proton of the amide, potentially affecting its participation in hydrogen bonding or its reactivity in deprotonation-substitution sequences.

Enhance the electrophilicity of the α-carbon , making it more susceptible to nucleophilic attack. This effect complements the inherent reactivity endowed by the iodo leaving group.

In more complex substrates, the presence of a trifluoroethyl group can exert stereoelectronic effects, influencing the conformation of the molecule and potentially directing the stereochemical outcome of subsequent reactions. For instance, the gauche effect between fluorine and adjacent substituents can favor specific rotamers, which may lead to diastereoselectivity in reactions at nearby chiral centers.

Derivatization for Bioconjugation and Labeling Studies

Iodoacetamide and its derivatives are well-established reagents in bioconjugation and chemical proteomics, primarily utilized for their ability to selectively alkylate the thiol group of cysteine residues in proteins. nih.gov this compound fits within this class of chemical probes, offering the distinct advantage of introducing a trifluoroethyl group as a reporter moiety.

The reaction involves the nucleophilic attack of the deprotonated cysteine's sulfhydryl group (thiolate) on the electrophilic α-carbon of the iodoacetamide, forming a stable thioether bond. This covalent modification is highly specific for cysteines under controlled pH conditions (typically pH 7.5-8.5).

| Reagent Class | Reactive Group | Resulting Bond | Key Features |

|---|---|---|---|

| Iodoacetamides | -CH₂-I | Thioether | Forms stable bond; good cysteine specificity. nih.gov |

| Maleimides | C=C double bond | Thioether (via Michael addition) | Highly reactive and specific; potential for retro-Michael reaction. |

| Disulfides | -S-S- | Disulfide | Reversible bond, cleavable by reducing agents. |

For this compound to be used as a probe, it would typically be further derivatized to incorporate a reporter or handle, such as a fluorophore, biotin, or a click chemistry handle (e.g., an alkyne or azide). However, the intrinsic trifluoroethyl group itself serves as a powerful and unique label for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

The key advantages of using a fluorinated probe like this compound in labeling studies include:

Bioorthogonality: Fluorine is virtually absent in biological systems, meaning that ¹⁹F NMR spectra of labeled proteins have no background signal. researchgate.net

High NMR Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio (83% of the sensitivity of ¹H) and is 100% naturally abundant, making it an excellent NMR probe.

Sensitivity to Local Environment: The chemical shift of the ¹⁹F nucleus is highly sensitive to its local chemical environment. Changes in protein conformation, ligand binding, or protein-protein interactions can induce significant and easily detectable changes in the ¹⁹F NMR spectrum. nih.govmdpi.com

This allows researchers to monitor structural and dynamic changes in a protein with high precision using simple one-dimensional NMR experiments. The trifluoromethyl group is particularly advantageous as the three equivalent fluorine atoms amplify the NMR signal. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. nih.gov For 2-iodo-N-(2,2,2-trifluoroethyl)acetamide, these calculations can predict key electronic properties that govern its reactivity and spectroscopic behavior.

The presence of the electron-withdrawing trifluoromethyl (-CF3) group and the iodo (-I) atom significantly influences the electron distribution within the molecule. The high electronegativity of the fluorine atoms polarizes the N-(2,2,2-trifluoroethyl) group, which in turn affects the amide linkage. The iodine atom, being a large and polarizable halogen, can participate in halogen bonding and also influences the electronic environment of the acetyl group.

Calculations would likely reveal a significant dipole moment for the molecule, arising from the cumulative effect of the polar C-F, C=O, N-H, and C-I bonds. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for understanding the molecule's reactivity. It is anticipated that the HOMO would have significant contributions from the lone pairs of the oxygen and nitrogen atoms of the amide group, as well as the p-orbitals of the iodine atom. The LUMO is expected to be centered on the antibonding orbitals of the carbonyl group and the C-I bond, suggesting susceptibility to nucleophilic attack at the carbonyl carbon and potential for reactions involving the carbon-iodine bond.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value |

| Dipole Moment (Debye) | ~ 3.5 - 4.5 |

| HOMO Energy (eV) | ~ -9.5 |

| LUMO Energy (eV) | ~ -0.8 |

| HOMO-LUMO Gap (eV) | ~ 8.7 |

Note: These values are hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

Conformational Analysis and Energy Minima

The flexibility of the acetamide (B32628) backbone allows for different spatial arrangements of its atoms, known as conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. For this compound, rotation around the C-C, C-N, and N-C(ethyl) single bonds gives rise to various conformers.

The most stable conformer is expected to have a staggered arrangement of substituents to minimize steric hindrance. nih.gov Specifically, the bulky iodo and trifluoroethyl groups will likely orient themselves to be anti-periplanar to other bulky groups. The planarity of the amide group is a key feature, although slight pyramidalization at the nitrogen atom can occur. researchgate.net

Computational studies on similar acetamides suggest that the potential energy surface would reveal several local energy minima corresponding to different stable conformations. researchgate.net The relative energies of these conformers would determine their population at a given temperature. The barriers to internal rotation, particularly around the C-N amide bond, are expected to be significant due to the partial double bond character of this bond.

Table 2: Relative Energies of Plausible Conformers of this compound (Illustrative)

| Conformer | Dihedral Angle (I-C-C=O) | Dihedral Angle (C-N-C-CF3) | Relative Energy (kcal/mol) |

| A (Global Minimum) | ~ 180° (anti) | ~ 180° (anti) | 0.0 |

| B | ~ 60° (gauche) | ~ 180° (anti) | 1.5 |

| C | ~ 180° (anti) | ~ 60° (gauche) | 2.1 |

Note: These values are hypothetical and for illustrative purposes, based on general principles of conformational analysis.

Mechanistic Pathways of Key Reactions: A Theoretical Perspective

Theoretical calculations can provide detailed insights into the mechanisms of chemical reactions, including the structures of transition states and the associated activation energies. For this compound, several reaction types can be envisaged, and their mechanisms can be computationally explored.

One key reaction would be nucleophilic substitution at the α-carbon, where the iodine atom acts as a leaving group. The reaction with a nucleophile (Nu-) would likely proceed via an SN2 mechanism. Computational modeling could map the potential energy surface for this reaction, identifying the transition state where the nucleophile attacks the carbon atom and the C-I bond is breaking simultaneously. The activation energy for this process would be influenced by the nature of the nucleophile and the solvent.

Another important reaction is the hydrolysis of the amide bond. This reaction can be catalyzed by acid or base. Theoretical studies can model the reaction pathways, including the initial protonation or deprotonation steps, the nucleophilic attack of a water molecule on the carbonyl carbon, and the subsequent bond cleavages.

Prediction of Reactivity and Selectivity

Computational models can be used to predict the reactivity and selectivity of this compound in various chemical transformations. Molecular electrostatic potential (MEP) maps, for instance, can visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

The carbonyl carbon is expected to be a primary site for nucleophilic attack due to the polarization of the C=O bond. The α-carbon attached to the iodine is another electrophilic center. The amide proton (N-H) would be the most acidic proton, making the nitrogen atom a potential site for deprotonation under basic conditions.

In reactions with reagents that have multiple reactive sites, theoretical calculations can help predict the regioselectivity. For example, in a reaction with an amino acid, it would be possible to predict whether the reaction is more likely to occur at the amino or the carboxyl group.

Table 3: Predicted Reactivity Indices for this compound (Illustrative)

| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack |

| Carbonyl Carbon | High | Low |

| α-Carbon | Moderate | Low |

| Amide Nitrogen | Low | High |

| Carbonyl Oxygen | Low | High |

Note: These values are qualitative predictions based on the expected electronic structure.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in the condensed phase, providing insights into its interactions with solvent molecules and other solute molecules. nih.govnih.gov These simulations model the movement of atoms over time, governed by a force field that describes the intra- and intermolecular forces.

In an aqueous solution, MD simulations would likely show the formation of hydrogen bonds between the amide N-H and C=O groups and surrounding water molecules. The trifluoroethyl group, being relatively hydrophobic, might influence the local water structure. uq.edu.au The iodine atom could participate in halogen bonding with electron-donating atoms of other molecules.

Simulations of the pure liquid or in non-polar solvents would reveal the nature of the intermolecular forces that govern its physical properties, such as boiling point and viscosity. These would include dipole-dipole interactions and van der Waals forces. The tendency of the molecules to self-associate through hydrogen bonding or other interactions could also be investigated.

Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for separating the target compound from starting materials, by-products, and degradation products, as well as for quantifying its purity.

Gas chromatography is a suitable method for the analysis of volatile and thermally stable compounds. For "2-iodo-N-(2,2,2-trifluoroethyl)acetamide," GC coupled with a mass-selective detector (MSD) or an electron capture detector (ECD) can be employed. The presence of iodine and fluorine atoms in the molecule makes it highly responsive to an ECD, which is particularly sensitive to halogenated compounds. nih.gov GC-MS provides valuable information for both quantification and structural confirmation through the analysis of fragmentation patterns.

A typical GC method would involve dissolving the sample in a suitable organic solvent and injecting it into the instrument. The separation would be achieved on a capillary column with a non-polar or medium-polarity stationary phase.

Table 1: Representative GC-MS Parameters for Analysis

| Parameter | Value |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |

| MS Scan Range | 40-400 m/z |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile or thermally labile compounds. A reverse-phase HPLC (RP-HPLC) method is generally suitable for a compound with the polarity of "this compound". sielc.com

In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the separation of impurities with a wide range of polarities. Detection is commonly performed using an ultraviolet (UV) detector, as the amide functional group exhibits UV absorbance. The purity of similar compounds, such as 2'-Iodoacetanilide, is often determined to be ≥97.0% by HPLC. sigmaaldrich.com

Table 2: Illustrative RP-HPLC Parameters

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

Ion chromatography is a powerful technique for the determination of ionic impurities that may be present in the final product. For "this compound," potential impurities could include residual starting materials or by-products from synthesis, such as iodide, other inorganic cations, and amines.

The analysis of a structurally related compound, 2-amino-N-(2,2,2-trifluoroethyl)-acetamide, demonstrates the utility of cation-exchange chromatography for quantifying impurities like 2,2,2-trifluoroethylamine (B1214592) and glycine. metrohm.commetrohm.com A similar approach can be applied to assess the purity of the target compound, ensuring that the total peak area of such impurities is below a specified limit (e.g., < 2%). metrohm.commetrohm.com

Table 3: Typical Ion Chromatography Parameters for Cationic Impurities

| Parameter | Value |

|---|---|

| Column | Cation-exchange column (e.g., Metrosep C 4 - 250/4.0) |

| Eluent | 2.5 mmol/L Nitric Acid |

| Flow Rate | 1.5 mL/min |

| Injection Volume | 10 µL |

| Detection | Suppressed Conductivity |

| Column Temperature | 30 °C |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of "this compound" by probing the connectivity and chemical environment of its atoms.

NMR spectroscopy is the most definitive method for structural elucidation in organic chemistry.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring atoms. For "this compound," the spectrum is expected to show three distinct signals: a singlet for the two protons of the iodo-methylene group (–CH₂I), a quartet for the two protons of the ethyl group (–NH–CH₂–CF₃) due to coupling with the three fluorine atoms, and a broad signal for the amide proton (–NH–) which may appear as a triplet due to coupling with the adjacent methylene group.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The structure of "this compound" contains four unique carbon environments: the carbonyl carbon (C=O), the iodinated methylene carbon (–CH₂I), the methylene carbon of the trifluoroethyl group (–CH₂–CF₃), and the trifluoromethyl carbon (–CF₃). The carbon of the CF₃ group will appear as a quartet due to C-F coupling.

¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a highly sensitive and informative technique. The ¹⁹F nucleus has a high natural abundance (100%) and a large chemical shift range, making it an excellent probe for fluorinated molecules. nih.gov The spectrum for this compound is expected to show a single signal, a triplet, arising from the coupling of the three equivalent fluorine atoms with the two protons on the adjacent methylene (–CH₂–) group.

Table 4: Predicted NMR Spectral Data (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~ 7.0 | Broad Triplet | NH |

| ~ 4.1 | Quartet | NH–CH₂ –CF₃ | |

| ~ 3.8 | Singlet | CH₂ –I | |

| ¹³C | ~ 168 | Singlet | C =O |

| ~ 124 | Quartet | C F₃ | |

| ~ 45 | Singlet | NH–CH₂ –CF₃ | |

| ~ 5 | Singlet | CH₂ –I |

| ¹⁹F | ~ -75 | Triplet | –CF₃ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of "this compound" would be expected to display characteristic absorption bands for its key functional groups.

Key expected absorptions include a strong band for the C=O stretching of the secondary amide (Amide I band), a band for the N-H bending (Amide II band), and a sharp absorption for the N-H stretch. Additionally, strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group will be prominent. The C-I stretch will appear in the fingerprint region at a lower wavenumber. The NIST Chemistry WebBook provides reference spectra for similar compounds like iodoacetamide, which shows characteristic amide peaks. nist.gov

Table 5: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3350 | N–H Stretch | Secondary Amide |

| 1660 - 1680 | C=O Stretch (Amide I) | Secondary Amide |

| 1530 - 1550 | N–H Bend (Amide II) | Secondary Amide |

| 1100 - 1350 | C–F Stretch | Trifluoromethyl |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and probing the structure of this compound. The analysis provides a precise monoisotopic mass of 266.9368 Da for the compound. uni.lu This technique further allows for the prediction of mass-to-charge ratios (m/z) for various adducts, which are essential for identifying the compound in complex matrices.

Predicted collision cross-section (CCS) values, which offer information about the ion's shape in the gas phase, have been calculated for different adducts of this compound. These theoretical values are instrumental in advanced MS-based analytical workflows.

Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 267.94408 | 138.6 |

| [M+Na]⁺ | 289.92602 | 139.3 |

| [M-H]⁻ | 265.92952 | 128.9 |

| [M+NH₄]⁺ | 284.97062 | 154.2 |

| [M+K]⁺ | 305.89996 | 144.3 |

| [M]⁺ | 266.93625 | 131.9 |

Data sourced from predicted values. uni.lu

While detailed experimental fragmentation patterns are not extensively documented in the public domain, the predicted data serves as a foundational reference for the mass spectrometric characterization of this compound.

X-ray Crystallography for Solid-State Structure Determination

As of the current available scientific literature, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported. This analytical technique is indispensable for unambiguously determining the solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. While crystallographic data exists for analogous structures, direct experimental data for the title compound is not available.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes

Current synthetic strategies for compounds structurally related to 2-iodo-N-(2,2,2-trifluoroethyl)acetamide often involve multi-step processes. Future research will likely focus on the development of more efficient and direct methods for its synthesis.

Key Research Objectives:

Direct C-H Iodination: Exploration of catalytic methods for the direct iodination of N-(2,2,2-trifluoroethyl)acetamide would represent a significant advancement in atom economy and procedural simplicity over traditional methods that may involve harsher reagents.

Flow Chemistry Approaches: The use of microreactor technology could enable safer and more controlled synthesis, particularly if exothermic or hazardous reagents are involved. Continuous flow processes can also facilitate rapid optimization of reaction conditions and easier scalability.

One-Pot Syntheses: Designing a one-pot reaction, possibly from more fundamental precursors, could streamline the manufacturing process, reduce waste, and lower production costs.

A comparative analysis of potential synthetic strategies is presented in Table 1.

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Direct C-H Iodination | High atom economy, reduced waste | Selectivity, catalyst development |

| Flow Chemistry | Enhanced safety and control, easy scaling | Initial setup cost, potential for clogging |

| One-Pot Synthesis | Reduced workup steps, time-efficient | Reagent compatibility, complex optimization |

Table 1: Comparison of Potential Novel Synthetic Routes

Exploration of New Catalytic Applications

The presence of an iodine atom suggests that this compound could serve as a valuable reagent or precursor in various catalytic reactions.

Emerging Trends:

Cross-Coupling Reactions: The C-I bond is highly amenable to participating in a wide array of palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This would allow for the introduction of diverse functionalities, creating a library of novel compounds with potential applications in pharmaceuticals and materials science.

Photoredox Catalysis: The relatively weak C-I bond could be homolytically cleaved under visible light irradiation in the presence of a suitable photocatalyst. This would generate a reactive radical intermediate, opening pathways to novel carbon-carbon and carbon-heteroatom bond formations that are often challenging to achieve through traditional methods.

Halogen Bonding Catalysis: The iodine atom can act as a halogen bond donor, a non-covalent interaction that is increasingly being exploited in organocatalysis for stereoselective transformations. Research could explore its use as a catalyst or in catalyst design for asymmetric synthesis.

Sustainable and Green Chemistry Approaches in Synthesis

Future synthetic methodologies for this compound will undoubtedly be guided by the principles of green chemistry.

Prospective Research Areas:

Use of Greener Solvents: Investigating the synthesis in more environmentally benign solvents, such as bio-based solvents (e.g., 2-methyltetrahydrofuran) or even water, would significantly improve the environmental footprint of the process.

Energy-Efficient Synthesis: The development of synthetic routes that proceed under milder conditions (lower temperatures and pressures) will reduce energy consumption. Mechanochemical methods, which involve reactions in the solid state with minimal solvent, could also be explored.

Catalyst Recovery and Reuse: For any catalytic process developed, a key focus will be on the ability to recover and reuse the catalyst, which is crucial for both economic viability and waste reduction.

Advanced Materials Science Applications

The unique combination of a trifluoromethyl group and an iodo-substituent makes this compound an intriguing building block for advanced materials.

Potential Applications:

Fluorinated Polymers: The trifluoroethyl group can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. This compound could be functionalized and polymerized to create novel fluorinated polymers with applications in coatings, membranes, and advanced textiles.

Organic Electronics: The electron-withdrawing nature of the trifluoroethyl group and the potential for derivatization through the iodo-group could be exploited in the design of new organic semiconductors or charge-transport materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Liquid Crystals: The rigid amide core and the potential for introducing various substituents could lead to the development of new liquid crystalline materials with specific phase behaviors and electro-optical properties.

Potential in Bioactive Compound Design and Discovery

The incorporation of fluorine, particularly a trifluoromethyl group, is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

Future Directions in Medicinal Chemistry:

Scaffold for Drug Discovery: this compound can serve as a versatile scaffold. The iodo-group can be readily replaced with a wide range of other functional groups through cross-coupling reactions, allowing for the rapid generation of a diverse library of analogues for biological screening.

Bioisosteric Replacement: The trifluoroethylamide moiety could be explored as a bioisostere for other chemical groups in known bioactive molecules to improve their pharmacokinetic or pharmacodynamic profiles.

Probes for Chemical Biology: The reactive nature of the C-I bond could be utilized to develop chemical probes for studying biological systems. For example, it could be used in activity-based protein profiling or as a handle for attaching reporter tags.

A summary of the potential applications and the key molecular features enabling them is provided in Table 2.

| Application Area | Key Molecular Feature(s) | Potential Outcome |

| Catalysis | Reactive C-I bond, Halogen bonding | New transformations, stereoselective synthesis |

| Materials Science | Trifluoroethyl group, Amide core | Thermally stable polymers, organic electronics |

| Medicinal Chemistry | Trifluoroethyl group, Versatile C-I bond | Enhanced metabolic stability, diverse libraries |

Table 2: Structure-Function Relationship and Potential Applications

Q & A

Q. What are the recommended synthetic routes for 2-iodo-N-(2,2,2-trifluoroethyl)acetamide, and how can reaction yields be optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting iodoacetic acid derivatives with 2,2,2-trifluoroethylamine under reflux in a solvent like toluene or dichloromethane. Optimization strategies include:

- Catalyst selection : Use coupling agents (e.g., EDC/HOBt) to enhance amide bond formation.

- Temperature control : Maintain reflux conditions (80–110°C) to balance reaction rate and side-product formation.

- Purification : Employ column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate the product.

Reaction progress should be monitored via TLC (hexane:ethyl acetate, 9:1) .

Q. How can the purity and structural integrity of this compound be validated?

- Spectroscopic techniques :

- NMR : Confirm the presence of characteristic signals (e.g., CF₃ group at ~110–120 ppm in ¹⁹F NMR; iodomethyl protons at ~3.5–4.0 ppm in ¹H NMR).

- FT-IR : Identify amide C=O stretches (~1650–1680 cm⁻¹) and C-I bonds (~500–600 cm⁻¹).

- Elemental analysis : Verify C, H, N, and I content within ±0.3% of theoretical values.

- X-ray crystallography : Resolve crystal structure to confirm bond angles and stereochemistry (e.g., tetragonal crystal system, space group I41/a) .

Q. What stability considerations are critical for handling and storing this compound?

- Light sensitivity : Store in amber vials at –20°C to prevent iododecomposition.

- Thermal stability : Avoid temperatures >50°C to minimize degradation (e.g., via TGA/DSC analysis).

- Moisture control : Use desiccants in storage containers to prevent hydrolysis of the amide bond.

Stability studies should include accelerated degradation tests (40°C/75% RH) with LC-MS monitoring .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroethyl group influence the compound’s reactivity in cross-coupling reactions?

The CF₃ group enhances electrophilicity at the iodine atom, facilitating Suzuki-Miyaura or Ullmann couplings. For example:

Q. What strategies resolve contradictions in reported biological activity data for halogenated acetamides?

- Assay standardization : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., cisplatin).

- Metabolic stability tests : Compare hepatic microsomal half-lives (e.g., human vs. rodent) to explain species-specific discrepancies.

- SAR analysis : Correlate substituent effects (e.g., iodine vs. chlorine) with activity trends using molecular docking (e.g., binding affinity to kinase targets) .

Q. How can computational methods predict the environmental impact or biodegradability of this compound?

- QSPR models : Estimate logP (hydrophobicity) and BCF (bioaccumulation) using software like EPI Suite.

- Degradation pathways : Simulate hydrolysis/oxidation products via Gaussian09 at the B3LYP/6-31G* level.

- Ecotoxicity assays : Validate predictions with Daphnia magna or algal growth inhibition tests .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

| Technique | Expected Signals | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 3.85 (s, 2H, CH₂I), 3.70 (q, 2H, CF₃CH₂N) | |

| ¹³C NMR | δ 170.5 (C=O), 122.5 (CF₃, J = 288 Hz) | |

| FT-IR | 1680 cm⁻¹ (amide I), 520 cm⁻¹ (C-I stretch) |

Q. Table 2. Synthetic Yield Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Time | 6–8 hours | Maximizes conversion |

| Solvent | Toluene:Water (8:2) | Enhances solubility |

| Catalyst Loading | 10 mol% Pd(PPh₃)₄ | Reduces side reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.